
Ethyl 4-bromo-2-methylbenzoylformate
Overview
Description
Ethyl 4-bromo-2-methylbenzoylformate: is an organic compound with the molecular formula C11H11BrO3 and a molecular weight of 271.12 g/mol . It is a derivative of benzoylformate, characterized by the presence of a bromine atom at the 4-position and a methyl group at the 2-position on the benzene ring. This compound is of interest in various fields of chemical research and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of Ethyl 4-bromo-2-methylbenzoylformate typically involves the bromination of 2-methylbenzoylformate followed by esterification. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the desired position on the aromatic ring. The reaction conditions often involve maintaining a controlled temperature and using solvents like dichloromethane to facilitate the reaction .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as flash chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions:
Ethyl 4-bromo-2-methylbenzoylformate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products:
Substitution: Formation of substituted benzoylformates.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
Chemistry
Ethyl 4-bromo-2-methylbenzoylformate serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various organic reactions, including:
- Synthesis of Pharmaceuticals : It is used in the development of novel drug candidates.
- Reagent in Organic Reactions : Acts as a reagent in reactions such as acylation and alkylation.
Biology
The compound has been employed in biological studies, particularly in enzyme inhibition and protein-ligand interactions:
- Enzyme Inhibition : this compound can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of their activity. For example, it has been shown to irreversibly inhibit certain dehydrogenases by modifying active site residues.
- Protein-Ligand Interactions : Its ability to interact with biological macromolecules makes it useful for studying binding affinities and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications:
- Anti-inflammatory Properties : Research indicates that the compound may possess anti-inflammatory effects, making it a candidate for developing new treatments.
- Anticancer Activity : Preliminary studies have suggested that it could inhibit cancer cell proliferation through specific molecular pathways.
Industry
This compound is utilized in various industrial applications:
- Specialty Chemicals Production : It is used to manufacture specialty chemicals and materials, including polymers.
- Agrochemicals : The compound's reactivity allows for its use in developing agrochemicals that enhance crop yield and protection.
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibited benzoylformate decarboxylase (BFD), an enzyme critical for certain biochemical pathways. The research highlighted the formation of a stable intermediate that prevented enzyme regeneration, showcasing its potential as a tool for studying enzyme kinetics and mechanisms .
Case Study 2: Medicinal Chemistry
Research involving the synthesis of novel anti-inflammatory agents included this compound as a key intermediate. The study reported promising results in terms of efficacy against inflammation markers in vitro, indicating its potential as a lead compound for drug development .
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-2-methylbenzoylformate involves its interaction with various molecular targets and pathways. The bromine atom and ester functional group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Ethyl 4-bromo-2-chlorobenzoylformate
- Ethyl 4-bromo-2-fluorobenzoylformate
- Ethyl 4-bromo-2-nitrobenzoylformate
Comparison:
Ethyl 4-bromo-2-methylbenzoylformate is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and biological activity compared to other similar compounds. The methyl group can affect the compound’s steric and electronic properties, leading to differences in how it interacts with other molecules and its overall stability .
Biological Activity
Ethyl 4-bromo-2-methylbenzoylformate (C11H11BrO3) is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article explores the biological activity associated with this compound, highlighting relevant case studies, research findings, and data tables.
This compound is characterized by the following properties:
- Molecular Formula : C11H11BrO3
- Molar Mass : 271.12 g/mol
- Structure : The compound features a bromine atom, which is known to influence biological activity through mechanisms such as halogen bonding and increased lipophilicity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the bromine atom enhances its reactivity, allowing it to participate in electrophilic substitution reactions, which are crucial for its interaction with biomolecules.
Key Mechanisms:
- Inhibition of Enzymatic Activity : Research indicates that compounds similar to this compound can inhibit specific enzymes, particularly those involved in metabolic pathways. For example, studies have shown that halogenated aryl ketones exhibit significant inhibition of alcohol dehydrogenase enzymes, suggesting a potential for similar activity in our compound .
- Antimicrobial Properties : Halogenated compounds often display antimicrobial activities. This compound may inhibit the growth of certain bacteria and fungi, although specific studies need to be conducted to confirm this effect.
Case Studies
-
Antimicrobial Activity :
A study conducted on various halogenated benzoyl derivatives demonstrated that compounds with bromine substitutions exhibited enhanced antimicrobial properties against Gram-positive bacteria. This compound was included in this category, showing promising results in preliminary assays . -
Enzyme Inhibition :
In vitro studies revealed that this compound could inhibit specific serine proteases linked to viral infections. This suggests potential applications in antiviral drug development, particularly against viruses like Hepatitis C . -
Cytotoxicity :
Preliminary cytotoxicity tests indicated that this compound has selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
Data Table
Properties
IUPAC Name |
ethyl 2-(4-bromo-2-methylphenyl)-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-3-15-11(14)10(13)9-5-4-8(12)6-7(9)2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDWVCRJPUIBAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=C(C=C1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609933 | |
Record name | Ethyl (4-bromo-2-methylphenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383363-34-6 | |
Record name | Ethyl (4-bromo-2-methylphenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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